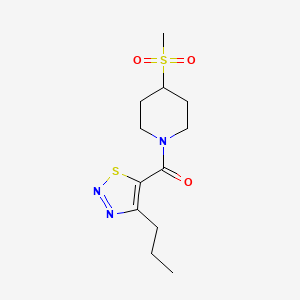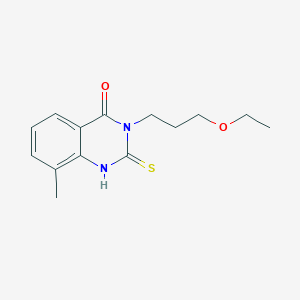
3-(3-乙氧基丙基)-8-甲基-2-硫醚基-3,4-二氢喹唑-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and reactivity .科学研究应用
合成与抗菌活性
化合物3-(3-乙氧基丙基)-8-甲基-2-硫代-3,4-二氢喹唑啉-4-酮属于一类更广泛的杂环化合物,在制药、有机、分析和药物化学中具有重要意义。包括喹唑啉-4-酮衍生物在内的此类化合物已被合成,并筛选了它们对多种微生物的抗菌活性。例如,特定的衍生物已显示出对金黄色葡萄球菌、芽孢杆菌属、大肠杆菌、肺炎克雷伯菌、粪肠球菌、铜绿假单胞菌和白色念珠菌等病原体的显着抗菌活性,最低抑菌浓度 (MIC) 范围为 6 至 12 mg/mL,表明它们作为抗菌剂的潜力(Osarodion Peter Osarumwense, 2022)。
通过分子内亲电环化进行合成
对类似化合物研究的另一个方面涉及通过分子内亲电环化进行合成。这种方法已被用来创建线性稠合的喹唑啉衍生物,证明了喹唑啉-4-酮衍生物在合成有机化学中的多功能性。此类工艺能够开发在药物发现和开发中具有潜在应用的化合物 (N. Kut, M. Onysko, V. Lendel, 2020)。
生物活性
对喹唑啉-4-酮衍生物的化学反应性和生物活性的进一步研究已被探索,揭示了它们在创造新型治疗剂方面的潜力。研究它们对各种亲核试剂的反应性以及随后合成具有解热和抗炎活性的化合物,突出了喹唑啉-4-酮衍生物在治疗各种疾病中的治疗潜力。这表明这是一个有前途的研究领域,用于开发具有广泛生物活性的新药剂 (Mostafa M Ghorab, Zienab H Ismail, Mohamed Abdalla, 2010)。
作用机制
安全和危害
属性
IUPAC Name |
3-(3-ethoxypropyl)-8-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-18-9-5-8-16-13(17)11-7-4-6-10(2)12(11)15-14(16)19/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCKLXHOIYHUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC(=C2NC1=S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



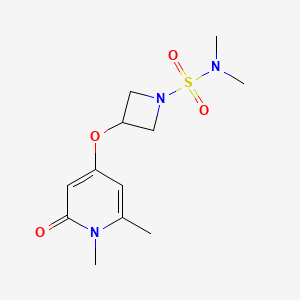
![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)

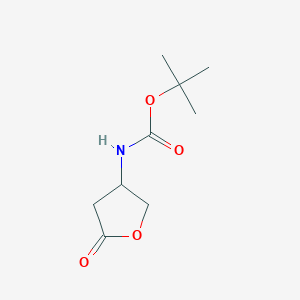
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
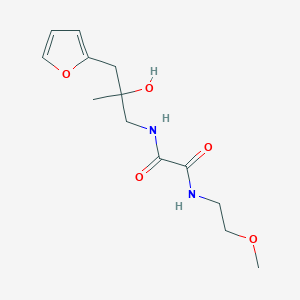
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
